molecular formula C11H22N2O3 B13343697 Rel-tert-butyl ((3S,4R)-3-(hydroxymethyl)piperidin-4-yl)carbamate

Rel-tert-butyl ((3S,4R)-3-(hydroxymethyl)piperidin-4-yl)carbamate

Katalognummer: B13343697
Molekulargewicht: 230.30 g/mol
InChI-Schlüssel: APFRSUHBGMXPSZ-RKDXNWHRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Rel-tert-butyl ((3S,4R)-3-(hydroxymethyl)piperidin-4-yl)carbamate is a chemical compound with a complex structure that includes a piperidine ring, a hydroxymethyl group, and a carbamate group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Rel-tert-butyl ((3S,4R)-3-(hydroxymethyl)piperidin-4-yl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via a hydroxymethylation reaction, often using formaldehyde as a reagent.

    Formation of the Carbamate Group: The carbamate group is typically introduced through a reaction with tert-butyl chloroformate and an appropriate amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Rel-tert-butyl ((3S,4R)-3-(hydroxymethyl)piperidin-4-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The carbamate group can be reduced to form an amine.

    Substitution: The hydroxymethyl group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Rel-tert-butyl ((3S,4R)-3-(hydroxymethyl)piperidin-4-yl)carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for potential therapeutic applications, including as a precursor to pharmacologically active compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of Rel-tert-butyl ((3S,4R)-3-(hydroxymethyl)piperidin-4-yl)carbamate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but often include interactions with proteins and nucleic acids.

Vergleich Mit ähnlichen Verbindungen

Rel-tert-butyl ((3S,4R)-3-(hydroxymethyl)piperidin-4-yl)carbamate can be compared with other piperidine derivatives and carbamates. Similar compounds include:

    Piperidine: A simple cyclic amine with a six-membered ring.

    Carbamate Esters: Compounds containing the carbamate functional group, often used in pharmaceuticals and pesticides.

This compound is unique due to its specific combination of functional groups and stereochemistry, which can impart distinct chemical and biological properties.

Eigenschaften

Molekularformel

C11H22N2O3

Molekulargewicht

230.30 g/mol

IUPAC-Name

tert-butyl N-[(3S,4R)-3-(hydroxymethyl)piperidin-4-yl]carbamate

InChI

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-9-4-5-12-6-8(9)7-14/h8-9,12,14H,4-7H2,1-3H3,(H,13,15)/t8-,9-/m1/s1

InChI-Schlüssel

APFRSUHBGMXPSZ-RKDXNWHRSA-N

Isomerische SMILES

CC(C)(C)OC(=O)N[C@@H]1CCNC[C@@H]1CO

Kanonische SMILES

CC(C)(C)OC(=O)NC1CCNCC1CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.